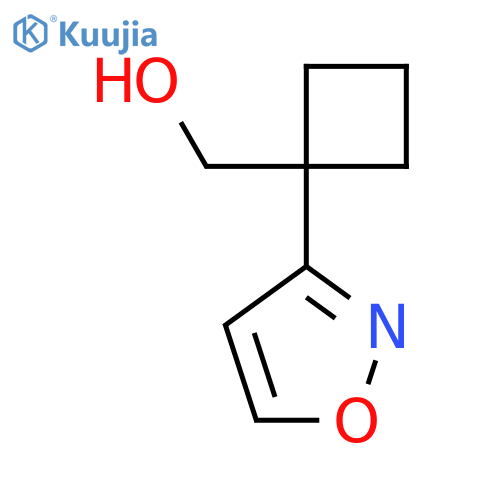Cas no 2229325-34-0 (1-(1,2-oxazol-3-yl)cyclobutylmethanol)

2229325-34-0 structure
商品名:1-(1,2-oxazol-3-yl)cyclobutylmethanol
1-(1,2-oxazol-3-yl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(1,2-oxazol-3-yl)cyclobutylmethanol
- AKOS040804787
- EN300-1807499
- [1-(1,2-oxazol-3-yl)cyclobutyl]methanol
- 2229325-34-0
-
- インチ: 1S/C8H11NO2/c10-6-8(3-1-4-8)7-2-5-11-9-7/h2,5,10H,1,3-4,6H2
- InChIKey: DMOOOGGJWDKSLV-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CON=2)CCC1
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.3Ų
1-(1,2-oxazol-3-yl)cyclobutylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807499-0.1g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-0.05g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-0.25g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-10g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 10g |
$6266.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-1g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-10.0g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 10g |
$6266.0 | 2023-06-02 | ||
| Enamine | EN300-1807499-0.5g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1807499-1.0g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1807499-5.0g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1807499-2.5g |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanol |
2229325-34-0 | 2.5g |
$2856.0 | 2023-09-19 |
1-(1,2-oxazol-3-yl)cyclobutylmethanol 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
2229325-34-0 (1-(1,2-oxazol-3-yl)cyclobutylmethanol) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
